molecular formula C12H12BrNO4 B11515183 5-bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11515183
M. Wt: 314.13 g/mol
InChI Key: CUPFVYPDOOYJDM-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione typically involves several steps. One common method includes the bromination of a precursor compound followed by the introduction of the 2,2-dimethoxyethyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

5-Bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives such as:

Properties

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

5-bromo-2-(2,2-dimethoxyethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H12BrNO4/c1-17-10(18-2)6-14-11(15)8-4-3-7(13)5-9(8)12(14)16/h3-5,10H,6H2,1-2H3

InChI Key

CUPFVYPDOOYJDM-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)OC

Origin of Product

United States

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